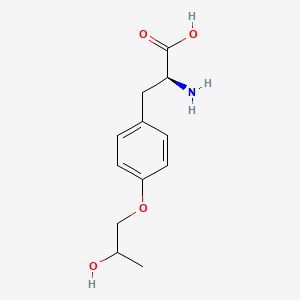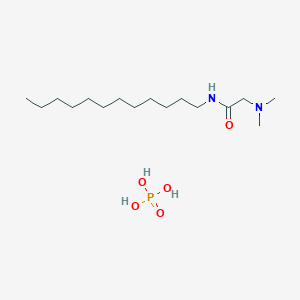
Silane, dimethyl(3-methyl-2-butenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dimethyl(3-methyl-2-butenyl)phenyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 3-methyl-2-butenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(3-methyl-2-butenyl)phenyl- typically involves the reaction of phenylsilane with appropriate alkylating agents. One common method is the hydrosilylation of 3-methyl-2-buten-1-ol with phenylsilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of Silane, dimethyl(3-methyl-2-butenyl)phenyl- may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, dimethyl(3-methyl-2-butenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products have diverse applications in materials science and organic synthesis .
Applications De Recherche Scientifique
Silane, dimethyl(3-methyl-2-butenyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of Silane, dimethyl(3-methyl-2-butenyl)phenyl- involves its ability to participate in various chemical reactions through the silicon atom. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Similar in structure but lacks the 3-methyl-2-butenyl group.
Dimethylphenylsilane: Similar but without the 3-methyl-2-butenyl group.
Trimethylsilane: Contains three methyl groups instead of the phenyl and 3-methyl-2-butenyl groups.
Uniqueness
Silane, dimethyl(3-methyl-2-butenyl)phenyl- is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for unique applications in organic synthesis and materials science, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
63972-14-5 |
|---|---|
Formule moléculaire |
C13H20Si |
Poids moléculaire |
204.38 g/mol |
Nom IUPAC |
dimethyl-(3-methylbut-2-enyl)-phenylsilane |
InChI |
InChI=1S/C13H20Si/c1-12(2)10-11-14(3,4)13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 |
Clé InChI |
MGMDRJQLAGAMHN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC[Si](C)(C)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



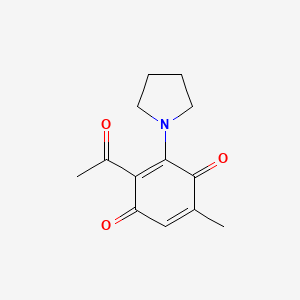

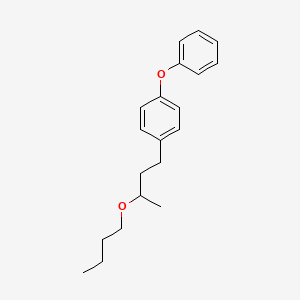

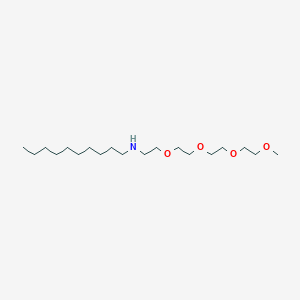


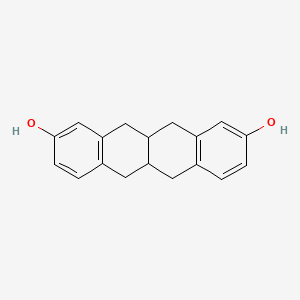

![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)

